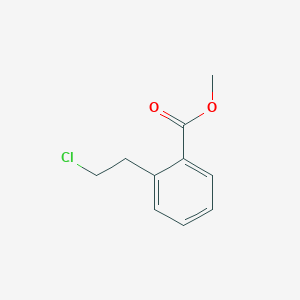

Methyl 2-(2-chloroethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2-chloroethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCAWLBAPUTXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736614 | |

| Record name | Methyl 2-(2-chloroethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65787-71-5 | |

| Record name | Methyl 2-(2-chloroethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 2-(2-chloroethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-(2-chloroethyl)benzoate (CAS No. 65787-71-5) is a benzoate ester of interest as a potential intermediate in organic synthesis and drug discovery.[1][2] This document provides a detailed technical guide for its synthesis, purification, and comprehensive characterization. A robust synthetic protocol based on the hydrochlorination of methyl 2-vinylbenzoate is presented, offering a direct and efficient route to the target compound. The guide elaborates on the underlying chemical principles for each procedural step. Furthermore, it details the analytical techniques required for structural elucidation and purity confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Predicted spectral data, based on analogous structures, is provided to serve as a benchmark for successful synthesis. This whitepaper concludes with essential safety, handling, and storage protocols to ensure safe laboratory practice.

Introduction

This compound is an organic compound with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol .[1] As a derivative of benzoic acid, it incorporates a reactive chloroethyl group at the ortho position of the benzene ring, making it a valuable building block for further chemical modifications. The presence of the ester and the alkyl chloride functionalities allows for a range of subsequent reactions, such as nucleophilic substitutions, eliminations, and ester hydrolysis or transesterification. Its utility is primarily as a research chemical and an intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[1] Understanding its synthesis and having a well-defined characterization profile is paramount for its effective use in research and development.

Proposed Synthesis Methodology

The synthesis of this compound can be efficiently achieved via the hydrochlorination of a readily available precursor, methyl 2-vinylbenzoate. This electrophilic addition reaction proceeds by adding hydrogen chloride (HCl) across the carbon-carbon double bond of the vinyl group.

Causality of Experimental Design: The reaction follows Markovnikov's rule, where the proton (H⁺) from HCl adds to the carbon atom of the double bond that has the greater number of hydrogen atoms (the terminal CH₂ group). The chloride ion (Cl⁻) then attacks the more substituted carbocation that forms on the benzylic carbon, yielding the desired 2-(2-chloroethyl) product. The use of gaseous HCl in a non-polar, aprotic solvent like dichloromethane (DCM) is ideal as it minimizes side reactions and facilitates an anhydrous environment, preventing potential hydrolysis of the ester.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

-

Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, and a drying tube filled with calcium chloride. Place the flask in an ice-water bath.

-

Reagents: Dissolve methyl 2-vinylbenzoate (e.g., 10.0 g, 61.7 mmol) in 100 mL of anhydrous dichloromethane (DCM) and add it to the flask.

-

Reaction: Begin stirring the solution and bubble dry hydrogen chloride gas through it at a slow, steady rate. The HCl gas can be generated by the slow, dropwise addition of concentrated sulfuric acid to sodium chloride in a separate gas generation apparatus.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates the completion of the reaction. This typically takes 2-4 hours.

-

Quenching: Once the reaction is complete, stop the HCl gas flow and bubble nitrogen gas through the solution for 15-20 minutes to remove any excess dissolved HCl.

Purification and Isolation

Proper purification is critical to remove unreacted starting material, byproducts, and residual acid.

Detailed Experimental Protocol: Work-up and Purification

-

Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of cold water, 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with 100 mL of brine (saturated NaCl solution).

-

Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.

-

Solvent Removal: Remove the dichloromethane solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude oil can be further purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.

Physicochemical and Spectroscopic Characterization

A combination of analytical techniques is required to confirm the identity, structure, and purity of the synthesized product.

Caption: General workflow for purification and characterization.

Physical Properties

The expected physical properties of the target compound are summarized below.

| Property | Value | Reference |

| CAS Number | 65787-71-5 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.65 g/mol | [1] |

| Appearance | Expected to be a colorless to pale yellow liquid | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the exact structure of the molecule. The predicted chemical shifts (in ppm) in CDCl₃ are based on analyses of similar structures.[4]

¹H NMR (Proton NMR):

-

Aromatic Protons (4H): The four protons on the benzene ring will appear in the aromatic region, typically between 7.2 and 8.0 ppm. Due to the ortho-substitution, they will likely show complex splitting patterns (multiplets).

-

Methoxy Protons (3H): A sharp singlet corresponding to the methyl ester group (-OCH₃) is expected around 3.9 ppm.

-

Methylene Protons (-CH₂-Cl, 2H): The two protons on the carbon adjacent to the chlorine atom are expected to appear as a triplet around 3.8 ppm.

-

Methylene Protons (Ar-CH₂-, 2H): The two protons on the carbon adjacent to the aromatic ring are expected to appear as a triplet around 3.2 ppm.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.2 - 8.0 | Multiplet | 4H | Ar-H |

| ~3.9 | Singlet | 3H | -O-CH ₃ |

| ~3.8 | Triplet | 2H | -CH₂-CH ₂-Cl |

| ~3.2 | Triplet | 2H | Ar-CH ₂-CH₂- |

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will have a characteristic signal in the downfield region, around 167 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the range of 125-140 ppm.

-

Methoxy Carbon (-OCH₃): A signal for the methyl ester carbon is expected around 52 ppm.

-

Methylene Carbon (-CH₂-Cl): The carbon atom bonded to chlorine should appear around 45 ppm.

-

Methylene Carbon (Ar-CH₂-): The carbon atom bonded to the aromatic ring should appear around 35 ppm.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~167 | C =O |

| 125 - 140 | C -Ar |

| ~52 | -O-C H₃ |

| ~45 | -CH₂-C H₂-Cl |

| ~35 | Ar-C H₂-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1720 | C=O stretch | Ester |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250, ~1100 | C-O stretch | Ester |

| ~750-650 | C-Cl stretch | Alkyl Halide |

The most prominent peak will be the strong carbonyl (C=O) stretch of the ester group around 1720 cm⁻¹.[5] The presence of peaks in the aromatic and aliphatic C-H stretching regions, as well as the C-O and C-Cl stretching regions, will further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak at m/z = 198.6. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z = 200.6 with about one-third the intensity of the [M]⁺ peak is expected.

-

Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 167, or the loss of the entire chloroethyl side chain.

Safety, Handling, and Storage

As a chlorinated organic ester, this compound requires careful handling. While specific toxicology data is not widely available, data from analogous compounds should inform safety procedures.

-

Handling: Use this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[6]

-

Hazards: Harmful if swallowed.[7] May cause skin and eye irritation. Like many organic solvents, it is combustible. Keep away from heat, sparks, and open flames.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water.[6]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6]

-

Ingestion: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7]

-

Inhalation: Move the person to fresh air.[6]

-

Applications and Future Outlook

This compound serves as a versatile intermediate for organic synthesis. The chloroethyl group is a key functional handle for introducing a two-carbon spacer via nucleophilic substitution reactions, enabling the construction of more elaborate molecular scaffolds. Its primary application lies in discovery chemistry laboratories within the pharmaceutical and agrochemical sectors, where it can be used to generate libraries of novel compounds for biological screening. Further research may explore its use in the synthesis of heterocyclic compounds or as a precursor for polymerization monomers.

References

-

PubChem. (n.d.). Methyl 2-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloroethyl benzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

- Google Patents. (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

-

NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. National Institute of Standards and Technology. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound, CasNo.65787-71-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 3. METHYL 4-(2-CHLOROETHYL)BENZOATE | 65787-72-6 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

"Methyl 2-(2-chloroethyl)benzoate" chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-(2-chloroethyl)benzoate

Introduction and Strategic Overview

This compound (CAS No. 65787-71-5) is a bifunctional organic molecule of significant interest to researchers in synthetic and medicinal chemistry. Its structure incorporates two key reactive sites: a methyl ester on the aromatic ring and a primary alkyl chloride on the ethyl side chain. This unique arrangement allows for orthogonal chemical transformations, making it a versatile building block for the synthesis of more complex molecular architectures.

This guide provides a comprehensive analysis of the compound's chemical properties, reactivity, and synthetic utility. It is designed for professionals who require a deep, mechanistic understanding to leverage this reagent effectively in their research and development programs. We will explore not just the "what" but the "why" behind its reactivity, offering field-proven insights into its application.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Benzoic acid, 2-(2-chloroethyl)-, methyl ester |

| CAS Number | 65787-71-5 |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| Chemical Structure |  |

(Note: A placeholder image is used for the chemical structure. In a real document, a proper chemical drawing would be inserted here.)

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its successful application in the laboratory.

Physical Properties

The physical state and stability dictate appropriate handling and storage procedures. While extensive experimental data for this specific isomer is not publicly available, properties can be inferred from related compounds and supplier data.

| Property | Value / Observation | Source / Rationale |

| Appearance | Pale-yellow to yellow-brown liquid (predicted) | Based on the appearance of the isomeric Methyl 4-(2-chloroethyl)benzoate. |

| Storage | 2-8°C, Refrigerator | Recommended for maintaining stability and preventing degradation over time. |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Methanol) | Inferred from the properties of the structurally similar 2-chloroethyl benzoate.[1] |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following are the expected spectral features based on its structure and data from analogous molecules.[2][3]

-

¹H NMR: The proton NMR spectrum is predicted to be highly characteristic.

-

Aromatic Protons (4H): A complex multiplet pattern between δ 7.2-8.0 ppm. The ortho-substitution pattern will lead to distinct couplings.

-

Ethyl Protons (-CH₂CH₂Cl, 4H): Two triplets, integrating to 2H each, forming an A₂B₂ system. The methylene group adjacent to the ring (Ar-CH₂) would appear around δ 3.0-3.3 ppm, while the methylene group attached to the chlorine (-CH₂Cl) would be further downfield, around δ 3.6-3.8 ppm.

-

Methyl Protons (-OCH₃, 3H): A sharp singlet around δ 3.9 ppm.

-

-

¹³C NMR: The carbon spectrum will confirm the carbon framework.

-

Carbonyl Carbon (C=O): A signal in the δ 166-168 ppm region.

-

Aromatic Carbons: Six distinct signals in the δ 125-140 ppm range.

-

Methyl Carbon (-OCH₃): A signal around δ 52 ppm.

-

Ethyl Carbons: The Ar-CH₂ carbon at ~δ 35 ppm and the -CH₂Cl carbon at ~δ 41 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band around 1720-1730 cm⁻¹ corresponding to the C=O (ester) stretching vibration.[4]

-

C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and for the aliphatic chain just below 3000 cm⁻¹.[3]

-

A characteristic C-O stretching band for the ester group around 1250-1300 cm⁻¹ .

-

A C-Cl stretching vibration in the fingerprint region, typically around 600-800 cm⁻¹ .

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z 198. A characteristic (M+2)⁺ peak at m/z 200 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

-

Common fragmentation patterns would include the loss of the chloroethyl group or the methoxy group.

-

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its two distinct functional groups, which can be addressed with high selectivity. The primary alkyl chloride is the most reactive site under nucleophilic conditions.

Nucleophilic Substitution at the Chloroethyl Group

The carbon atom bonded to chlorine is electrophilic and serves as the primary site for nucleophilic attack. Due to it being a primary alkyl halide, the reaction overwhelmingly proceeds via a bimolecular (Sₙ2) mechanism.[5][6]

Causality Behind Sₙ2 Dominance: The Sₙ2 pathway is favored because the formation of a primary carbocation, which would be required for an Sₙ1 mechanism, is energetically unfavorable. The Sₙ2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry (though not relevant here as the carbon is not a chiral center) and displacement of the chloride leaving group in a single, concerted step.

Caption: General mechanism for the Sₙ2 reaction.

Key Factors Influencing Reactivity:

-

Nucleophile Strength: Stronger nucleophiles (e.g., N₃⁻, I⁻, RS⁻) result in significantly faster reaction rates compared to weaker ones (e.g., H₂O, ROH).

-

Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal.[5][7] They solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, thus preserving its reactivity. Protic solvents can slow the reaction by solvating and stabilizing the nucleophile.

-

Temperature: Increasing the temperature accelerates the reaction rate, but excessively high temperatures can promote the competing E2 elimination pathway, although this is less of a concern for primary halides with non-bulky bases.

Protocol: Sₙ2 Azidation of this compound

This protocol describes a robust, self-validating method for substituting the chloride with an azide group, a versatile functional group for further chemistry (e.g., click chemistry, reduction to amines).

Methodology:

-

Inert Atmosphere Setup: To a dry, oven-baked 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 5.0 g). The system is then purged with an inert gas (Nitrogen or Argon). Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

Reagent Addition: Add anhydrous DMF (approx. 10 mL per gram of substrate) via syringe, followed by sodium azide (NaN₃, 1.5 eq). Causality: Using a slight excess of the nucleophile (NaN₃) ensures the reaction goes to completion. DMF is the chosen polar aprotic solvent to maximize the Sₙ2 rate.

-

Reaction: Heat the mixture to 60-70 °C using an oil bath. Causality: Moderate heating provides sufficient activation energy for the reaction without promoting significant side reactions.

-

Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., eluting with 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is complete when the starting material is no longer visible by TLC.

-

Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (approx. 3x the volume of DMF). Extract the aqueous layer three times with ethyl acetate. Causality: This aqueous workup removes the water-soluble DMF and excess sodium azide. The product is extracted into the organic layer.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Caption: Experimental workflow for a typical Sₙ2 reaction.

Reactivity of the Ester Moiety

The methyl ester group is substantially less reactive than the alkyl chloride under neutral or mildly acidic conditions. However, it can be transformed under specific, more forceful conditions.

-

Hydrolysis (Saponification): Under strong basic conditions (e.g., NaOH or KOH in aqueous methanol), the ester can be hydrolyzed to the corresponding carboxylate salt. Subsequent acidification will yield 2-(2-chloroethyl)benzoic acid. This reaction is typically slower than Sₙ2 reactions at the chloride.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent will reduce the ester to a primary alcohol, yielding [2-(2-chloroethyl)phenyl]methanol. It is critical to note that LiAlH₄ can also reduce the alkyl chloride, leading to a mixture of products. Selective ester reduction in the presence of an alkyl halide is challenging and may require specialized reagents.

Caption: Key reactions of the ester functional group.

Applications in Synthetic Chemistry and Drug Development

The true value of this compound lies in its role as a versatile intermediate.

-

Scaffold for Drug Discovery: The 2-(methoxycarbonyl)phenethyl moiety can be introduced into a lead molecule via Sₙ2 reaction. The resulting compound can then be elaborated further. For example, the ester can be hydrolyzed to a carboxylic acid to improve solubility or to act as a handle for amide coupling.

-

Synthesis of Heterocycles: Intramolecular cyclization reactions are a powerful application. For instance, if the chloride is displaced by a nucleophile that is part of a group attached to the aromatic ring (or a group that can be installed there), complex ring systems can be formed.

-

Precursor for Advanced Intermediates: It serves as an excellent starting material for compounds where the chloroethyl side chain is modified into other functionalities like amines, azides, thiols, or nitriles, which are staples in the synthesis of bioactive molecules.[8]

Conclusion

This compound is a strategically important bifunctional reagent. Its reactivity is dominated by the primary alkyl chloride, which undergoes efficient Sₙ2 reactions with a wide range of nucleophiles under predictable and controllable conditions. The less reactive ester group provides a secondary handle for later-stage synthetic modifications. A clear, mechanistic understanding of these properties allows researchers and drug development professionals to design logical and efficient synthetic routes, making this compound a valuable tool in the creation of novel and complex chemical entities.

References

-

PubChem. (n.d.). Methyl 2-(2-chloroethoxy)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloroethyl benzoate. Retrieved from [Link]

-

Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Royal Society of Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

-

NIST. (n.d.). 2-Chloroethyl benzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloroethyl benzoate Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroethylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-chloroethyl benzoate. Retrieved from [Link]

-

UNIMAS Institutional Repository. (2021). Methyl-2-formyl benzoate : A Review of Synthesis and Applications. Retrieved from [Link]

-

PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

-

ResearchGate. (2021). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-n-Propylbenzoic acid (CAS 2438-05-3). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Chlorobenzenesulfonic acid (CAS 98-66-8). Retrieved from [Link]

Sources

- 1. 2-CHLOROETHYL BENZOATE price,buy 2-CHLOROETHYL BENZOATE - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 2-(2-chloroethyl)benzoate (CAS: 65787-71-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 2-(2-chloroethyl)benzoate is a benzoic acid ester that, while not extensively documented in mainstream chemical literature, holds significant potential as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both an electrophilic chloroethyl side chain and a modifiable ester group, makes it a valuable precursor for the construction of various heterocyclic and polycyclic frameworks. This guide, intended for the discerning researcher, aims to consolidate the available information and provide expert-driven insights into its synthesis, characterization, and synthetic utility. By explaining the causality behind experimental choices and grounding our discussion in established chemical principles, we offer a practical and intellectually robust resource for professionals in drug development and chemical research.

Physicochemical and Structural Properties

This compound is an organic compound with the chemical formula C₁₀H₁₁ClO₂. A comprehensive understanding of its basic properties is fundamental to its application in a laboratory setting.

| Property | Value | Source |

| CAS Number | 65787-71-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [2] |

| Molecular Weight | 198.65 g/mol | [2][4] |

| Appearance | Pale-yellow to Yellow-brown Liquid (Predicted) | |

| SMILES | O=C(OC)C1=CC=CC=C1CCCl | [2] |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis commences with the haloalkylation of a suitable benzene derivative to introduce the chloroethyl moiety, followed by oxidation to the carboxylic acid, and finally esterification. A plausible laboratory-scale synthesis would start from a commercially available precursor like 4-(2'-chloroethyl)acetophenone and adapt the chemistry to the ortho position.[5]

Caption: Proposed Fischer Esterification of 2-(2-chloroethyl)benzoic acid.

Experimental Protocol: Fischer-Speier Esterification

This protocol is based on the classic Fischer-Speier esterification method, a reliable and cost-effective approach for synthesizing esters from carboxylic acids and alcohols.[6][7][8] The use of a large excess of methanol not only acts as the solvent but also drives the equilibrium towards the product, in accordance with Le Chatelier's principle.

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-chloroethyl)benzoic acid (10.0 g, 1.0 eq).

-

Add methanol (100 mL, excess) to the flask.

-

Carefully and slowly add concentrated sulfuric acid (1.0 mL, catalytic) to the stirred mixture.

-

Attach a reflux condenser to the flask.

Step 2: Reaction

-

Heat the reaction mixture to a gentle reflux using a heating mantle.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

Step 3: Work-up and Purification

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Spectroscopic Characterization (Predicted)

Definitive, published spectroscopic data for this compound is scarce. However, a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and Mass spectra can be made based on the analysis of its structural fragments and comparison with analogous compounds such as methyl 2-chlorobenzoate and 2-chloroethyl benzoate.[5][10][11][12]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.90 | dd | 1H | Ar-H | Aromatic proton ortho to the ester group, deshielded. |

| ~7.50 | td | 1H | Ar-H | Aromatic proton. |

| ~7.35 | td | 1H | Ar-H | Aromatic proton. |

| ~7.25 | dd | 1H | Ar-H | Aromatic proton. |

| ~3.90 | s | 3H | -OCH₃ | Singlet for the methyl ester protons. |

| ~3.70 | t | 2H | -CH₂-Cl | Triplet for the methylene group attached to the chlorine atom. |

| ~3.20 | t | 2H | Ar-CH₂- | Triplet for the benzylic methylene group. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | Carbonyl carbon of the ester. |

| ~140 | Ar-C | Quaternary aromatic carbon attached to the chloroethyl group. |

| ~132 | Ar-C | Quaternary aromatic carbon attached to the ester group. |

| ~131 | Ar-CH | Aromatic methine carbon. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~128 | Ar-CH | Aromatic methine carbon. |

| ~126 | Ar-CH | Aromatic methine carbon. |

| ~52 | -OCH₃ | Methyl carbon of the ester. |

| ~45 | -CH₂-Cl | Methylene carbon attached to the chlorine atom. |

| ~35 | Ar-CH₂- | Benzylic methylene carbon. |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-Cl stretch |

Predicted Mass Spectrum (EI)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 198, with an [M+2]⁺ peak at m/z 200 with approximately one-third the intensity, characteristic of a compound containing one chlorine atom. Key fragmentation patterns would likely involve:

-

Loss of •OCH₃ (31 Da): leading to a fragment at m/z 167.

-

Loss of •Cl (35 Da): leading to a fragment at m/z 163.

-

McLafferty rearrangement: if sterically feasible, though less likely for this structure.

-

Benzylic cleavage: leading to various aromatic fragments.

Caption: Predicted major fragmentation pathways for this compound.

Synthetic Applications: A Precursor to Isochroman-1-one

The structure of this compound makes it an ideal precursor for the synthesis of isochroman-1-one via an intramolecular Friedel-Crafts acylation reaction. This transformation is a powerful method for constructing six-membered heterocyclic rings fused to an aromatic system.

Reaction Mechanism

The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the chlorine atom of the chloroethyl group, facilitating its departure and the formation of a primary carbocation. This electrophilic center is then attacked by the electron-rich benzene ring in an intramolecular fashion to form the six-membered ring. Subsequent workup leads to the formation of isochroman-1-one.[10][13][14]

Caption: Simplified workflow for the synthesis of Isochroman-1-one.

Proposed Experimental Protocol

This protocol is adapted from general procedures for intramolecular Friedel-Crafts reactions.[10]

Step 1: Reaction Setup

-

To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a trap, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and anhydrous dichloromethane (DCM) (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

Step 2: Reaction

-

Dissolve this compound (1.0 eq) in anhydrous DCM (50 mL) and add it to the dropping funnel.

-

Add the solution of the ester dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

Step 3: Work-up and Purification

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure isochroman-1-one.

Safety and Handling

As there is no specific material safety data sheet (MSDS) for this compound, precautions should be based on those for structurally similar compounds like methyl benzoate and other chlorinated aromatic compounds.[15][16]

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Fire Safety: Combustible liquid. Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or foam extinguishers.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound, CAS 65787-71-5, represents a synthetically valuable, yet under-explored, chemical entity. This guide has provided a comprehensive framework for its synthesis, predicted characterization, and a key application in heterocyclic chemistry. The detailed protocols, grounded in established chemical principles, are designed to be directly applicable in a research setting. It is our hope that this guide will stimulate further investigation into the chemistry of this versatile intermediate and unlock its full potential in the development of novel molecules for the pharmaceutical and chemical industries.

References

-

"Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem". National Center for Biotechnology Information. [Link]

-

"Methyl 2-(2-chloroethoxy)benzoate | C10H11ClO3 | CID 9837283 - PubChem". National Center for Biotechnology Information. [Link]

-

"Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry". Master Organic Chemistry. [Link]

- "Method for the production of 4-(2'-chloroethyl)benzoic acid".

-

"2-chlorobenzoic acid - The Royal Society of Chemistry". The Royal Society of Chemistry. [Link]

-

"Fischer Esterification: Benzoic Acid Lab Manual - Studylib". Studylib. [Link]

-

"Material Safety Data Sheet". Alfa Aesar. [Link]

-

"Lab5 procedure esterification". SOU. [Link]

-

"8 - SAFETY DATA SHEET". NIST. [Link]

-

"Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem". National Center for Biotechnology Information. [Link]

-

"esterification of benzoic acid to methyl benzoate.". UMass Boston. [Link]

-

"CAS No : 65787-71-5 | Product Name : this compound | Pharmaffiliates". Pharmaffiliates. [Link]

-

"Friedel‐Crafts alkylation and acylation of arenes with alkyl benzoate...". ResearchGate. [Link]

-

"EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation". Master Organic Chemistry. [Link]

-

"Fischer Esterification-Typical Procedures - OperaChem". OperaChem. [Link]

-

"Fischer Esterification - Organic Chemistry Portal". Organic Chemistry Portal. [Link]

-

"2-Chloroethyl benzoate". NIST WebBook. [Link]

-

"Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind". Study Mind. [Link]

-

"Screening of reaction conditions in the esterification of benzoic acid with methanol a . …". ResearchGate. [Link]

-

"Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism)". YouTube. [Link]

-

"Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution". YouTube. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 65787-71-5|this compound|BLD Pharm [bldpharm.com]

- 3. Benzoic acid, 2-(2-chloroethyl)-, methyl ester | 65787-71-5 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. EP0272501B1 - Method for the production of 4-(2'-chloroethyl)benzoic acid - Google Patents [patents.google.com]

- 6. studylib.net [studylib.net]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Chloroethyl benzoate [webbook.nist.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. studymind.co.uk [studymind.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. tsapps.nist.gov [tsapps.nist.gov]

Introduction: Elucidating the Molecular Architecture of Methyl 2-(2-chloroethyl)benzoate

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-(2-chloroethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This compound is an organic compound featuring a benzene ring substituted at the ortho positions with a methyl ester group and a 2-chloroethyl side chain. The unique positioning and electronic nature of these functional groups—an electron-withdrawing ester and an alkyl halide—create a distinct spectroscopic fingerprint. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Understanding these spectral characteristics is fundamental for its unambiguous identification, purity assessment, and for predicting its chemical behavior in various applications, including as a potential intermediate in pharmaceutical synthesis.

The causality behind the predicted spectral data lies in the interplay of the electronic and steric effects of the substituents on the aromatic ring and the adjacent side chains. This guide will not only present the predicted data but also delve into the scientific reasoning behind these predictions, drawing on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can piece together the molecular puzzle.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the two methylene groups of the chloroethyl chain, and the methyl group of the ester. The ortho-substitution pattern on the benzene ring will lead to a complex splitting pattern for the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| Ar-H | ~7.20 - 7.80 | Multiplet | 4H | N/A | The aromatic protons are deshielded by the benzene ring current and the electron-withdrawing ester group. The ortho-substitution leads to a complex, overlapping multiplet. |

| -CH₂-Cl (a) | ~3.80 | Triplet | 2H | ~7 Hz | This methylene group is adjacent to a chlorine atom, which is electronegative and deshields the protons. It is split into a triplet by the adjacent -CH₂-Ar group. |

| -CH₂-Ar (b) | ~3.20 | Triplet | 2H | ~7 Hz | This methylene group is attached to the aromatic ring and is deshielded, though to a lesser extent than the one bonded to chlorine. It is split into a triplet by the adjacent -CH₂-Cl group. |

| -OCH₃ (c) | ~3.90 | Singlet | 3H | N/A | The methyl protons of the ester group are in a distinct chemical environment and are not coupled to other protons, hence they appear as a singlet. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Typically, 16-32 scans are sufficient to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Logical Relationship of Proton Environments

The following diagram illustrates the structure of this compound and the expected coupling relationships between the protons in the chloroethyl side chain.

A Technical Guide to Methyl 2-(2-chloroethyl)benzoate as a Research Chemical

Introduction: A Bifunctional Intermediate for Advanced Synthesis

Methyl 2-(2-chloroethyl)benzoate (CAS No. 65787-71-5) is a valuable, yet specialized, research chemical whose utility lies in its bifunctional nature.[1] Possessing both a methyl ester and a reactive 2-chloroethyl group on an aromatic scaffold, it serves as a versatile building block for constructing complex molecular architectures. The ortho substitution pattern imposes specific steric and electronic constraints that can be strategically exploited in the synthesis of novel heterocyclic systems and as a precursor for pharmacologically active molecules.

The true potential of this reagent is unlocked by understanding the differential reactivity of its two key functional groups. The chloroethyl moiety acts as a potent electrophilic handle, susceptible to nucleophilic attack, making it ideal for alkylation and cyclization reactions.[2] Concurrently, the methyl ester provides a site for classical ester manipulations, such as hydrolysis or amidation, allowing for further diversification of the molecular scaffold. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and potential applications for professionals in drug discovery and chemical development.

Physicochemical Properties and Specifications

Proper handling and experimental design begin with a clear understanding of the compound's physical and chemical characteristics.

| Property | Value | Source |

| CAS Number | 65787-71-5 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.65 g/mol | [1] |

| Synonyms | Benzoic acid, 2-(2-chloroethyl)-, methyl ester | [1] |

| Appearance | Data not available (expected to be a liquid or low-melting solid) | |

| Storage | 2-8°C, Refrigerator | [1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., Chloroform, Methanol, Ethyl Acetate) and poorly soluble in water. | [3] |

Synthesis and Purification

The most direct and industrially scalable route to this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 2-(2-chloroethyl)benzoic acid. This precursor acid can be synthesized through methods such as the oxidation of 1-chloro-2-(2-chloroethyl)benzene or via a Sandmeyer reaction from an appropriate aniline precursor.[4]

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system. Successful synthesis is confirmed by the disappearance of the starting carboxylic acid (monitored by TLC) and the emergence of the less polar ester product, followed by full analytical characterization.

-

Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-chloroethyl)benzoic acid (18.46 g, 100 mmol).

-

Reagent Addition: Add anhydrous methanol (150 mL). The acid may not fully dissolve initially. Begin stirring the suspension.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL, ~37.6 mmol) dropwise to the stirring suspension. The addition is exothermic, and the solids should dissolve upon catalyst addition and warming.

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol as the solvent.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Reduce the volume of methanol under reduced pressure using a rotary evaporator.

-

Transfer the remaining residue to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water. Shake and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

If necessary, purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford the pure this compound.

-

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dictated by the reactivity of its two distinct functional groups. Strategic manipulation of reaction conditions allows for selective transformation at either site.

Caption: Key reaction pathways of this compound.

Reactivity of the Chloroethyl Group: An Electrophilic Handle

The primary alkyl chloride of the chloroethyl group is an excellent electrophile. The chlorine atom is a good leaving group, making the terminal carbon susceptible to Sₙ2 attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions). This reaction is fundamental to its use as a building block, allowing for the covalent attachment of the 2-(methoxycarbonyl)phenethyl moiety to other molecules.

Intramolecular Cyclization: A Gateway to Heterocycles

Of particular interest to drug development professionals is the potential for intramolecular cyclization. In the presence of a suitable base or Lewis acid, the ester or another nucleophilic group can attack the electrophilic carbon of the chloroethyl chain. For example, related nitroaromatic mustards are known to undergo rapid intramolecular cyclization.[2] This strategy can be employed to synthesize various heterocyclic scaffolds, such as dihydroisobenzofuranones or other fused-ring systems, which are common motifs in biologically active compounds.

Reactivity of the Methyl Ester

The methyl ester is susceptible to nucleophilic acyl substitution.

-

Hydrolysis: Treatment with aqueous base (e.g., sodium hydroxide) followed by acidic workup will hydrolyze the ester to the corresponding carboxylic acid.[5] This unmasks a handle for further functionalization, such as amide bond formation.

-

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl or aryl group.

-

Amidation: Direct reaction with amines, often at elevated temperatures, can form the corresponding amide.

Applications in Synthetic Chemistry

The dual reactivity of this compound makes it a strategic precursor for several classes of compounds.

-

Synthesis of Fused Heterocyclic Scaffolds: As discussed, its most powerful application is in intramolecular cyclization reactions to build complex polycyclic systems.[2][6]

-

Precursor to Pharmacologically Active Molecules: Chloro-substituted benzoic acids and their derivatives are established precursors in the synthesis of pesticides and pharmaceuticals.[7] The chloroethyl group allows for linkage into larger molecules, a common strategy in creating drug candidates. Related benzoate structures are used to synthesize compounds with a wide range of activities, including antifungal and anticancer properties.[8]

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a fragment for covalent linkage to biological targets or for elaboration into more complex lead compounds. The 2-chloroethyl group acts as a reactive "warhead" for targeted covalent modification.

Analytical Characterization (Predicted)

| Technique | Predicted Key Features |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.9 (d, 1H, Ar-H), δ ~7.2-7.5 (m, 3H, Ar-H), δ ~3.9 (s, 3H, -OCH₃), δ ~3.7 (t, 2H, -CH₂Cl), δ ~3.2 (t, 2H, Ar-CH₂-). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~167 (C=O), δ ~125-140 (aromatic carbons), δ ~52 (-OCH₃), δ ~42 (-CH₂Cl), δ ~35 (Ar-CH₂-). |

| IR (ATR) | ~1725 cm⁻¹ (strong, C=O ester stretch), ~1250 cm⁻¹ (C-O stretch), ~750 cm⁻¹ (C-Cl stretch), ~3000 cm⁻¹ (aromatic C-H stretch). |

| Mass Spec. (EI) | M⁺ peak at m/z 198 and a characteristic M+2 peak at m/z 200 (approx. 1/3 intensity of M⁺) due to the ³⁷Cl isotope. |

Safety, Handling, and Storage

As a chlorinated organic compound and a potential alkylating agent, this compound must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[12] Avoid contact with skin and eyes.[11]

-

Incompatibilities: The compound may react with strong bases, strong acids, and strong oxidizing agents.[5][13] Esters can react with acids to liberate heat and can generate flammable hydrogen gas when mixed with alkali metals or hydrides.[5]

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C as recommended.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. [Link]

-

Pharmaffiliates. This compound. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Benzoate. [Link]

-

IUCr Journals. Methyl 2-[4-(2-Chloroethyl)-2,3-dihydro-7-nitroquinoxalin-l-yl]benzoate from Intramolecular Cyclization of a Nitroaromatic Mustard. [Link]

- Google Patents. EP0272501B1 - Method for the production of 4-(2'-chloroethyl)benzoic acid.

-

ResearchGate. Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2-Chloro-6-Substituted Benzoic Acid Syntheses. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link]

-

National Institutes of Health (PMC). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. [Link]

-

Brainly. What spectral features allow you to differentiate the product from the starting material in the preparation of methyl benzoate?. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 2-CHLOROETHYL BENZOATE price,buy 2-CHLOROETHYL BENZOATE - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. METHYL BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. brainly.com [brainly.com]

- 11. Page loading... [guidechem.com]

- 12. chemos.de [chemos.de]

- 13. nj.gov [nj.gov]

The Strategic Versatility of Methyl 2-(2-chloroethyl)benzoate in Heterocyclic Synthesis: A Technical Guide

For Immediate Release

A comprehensive technical guide has been released, detailing the strategic applications of Methyl 2-(2-chloroethyl)benzoate as a versatile starting material for the synthesis of a diverse range of heterocyclic compounds. This whitepaper is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis of key nitrogen and oxygen-containing heterocyclic scaffolds.

Introduction: Unlocking the Potential of a Versatile Building Block

This compound is a bifunctional molecule poised for strategic manipulation in the construction of complex heterocyclic architectures. Its unique structure, featuring a reactive chloroethyl side chain ortho to a methyl ester, provides a powerful platform for intramolecular cyclization reactions. This guide explores the transformation of this readily accessible starting material into valuable heterocyclic systems, with a focus on the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones and isochroman-1-ones, core structures prevalent in numerous biologically active compounds and pharmaceuticals. The strategic positioning of the reactive groups allows for controlled and efficient ring-closure, making it an asset in modern synthetic organic chemistry.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of this compound is paramount for its effective utilization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 65787-71-5[1] |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~135-140 °C at 2 mmHg |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |

The reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the chlorine atom, making it susceptible to nucleophilic substitution reactions. The adjacent methyl ester group, while generally stable, can participate in intramolecular cyclization reactions under appropriate conditions, leading to the formation of lactams and lactones.

Synthesis of Nitrogen-Containing Heterocycles: The Gateway to 3,4-Dihydroisoquinolin-1(2H)-ones

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one, a privileged scaffold in medicinal chemistry, can be efficiently achieved from this compound through a two-step sequence involving nucleophilic substitution followed by intramolecular cyclization.

Step 1: Synthesis of the Key Intermediate, Methyl 2-(2-aminoethyl)benzoate

The initial and critical step is the conversion of the chloroethyl group to a primary amine. This transformation is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the use of a protected amine equivalent, such as sodium azide, followed by reduction, or direct displacement with ammonia or a primary amine.

Experimental Protocol: Synthesis of Methyl 2-(2-aminoethyl)benzoate

-

Azide Formation: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF, add sodium azide (1.5 eq). Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude azide intermediate.

-

Reduction: Dissolve the crude azide in a suitable solvent such as methanol or THF. Add a reducing agent, for example, triphenylphosphine followed by water (Staudinger reduction), or perform catalytic hydrogenation using a palladium catalyst.

-

Final Purification: After the reduction is complete, purify the resulting Methyl 2-(2-aminoethyl)benzoate by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to 3,4-Dihydroisoquinolin-1(2H)-one

The synthesized Methyl 2-(2-aminoethyl)benzoate is primed for intramolecular cyclization to the desired lactam. This intramolecular aminolysis of the ester is often facilitated by heat or the presence of a base or acid catalyst. The reaction proceeds through the nucleophilic attack of the primary amine onto the ester carbonyl, followed by the elimination of methanol.[2][3]

Experimental Protocol: Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one

-

Reaction Setup: Dissolve Methyl 2-(2-aminoethyl)benzoate (1.0 eq) in a high-boiling point solvent such as xylene or toluene.

-

Cyclization: Heat the solution to reflux. The reaction can be monitored by TLC for the disappearance of the starting material and the formation of the product. In some cases, the addition of a catalytic amount of a non-nucleophilic base, like DBU, or an acid catalyst can accelerate the reaction.

-

Isolation and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 3,4-dihydroisoquinolin-1(2H)-one.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368", arrowhead=vee];

} Caption: Synthetic pathway to 3,4-dihydroisoquinolin-1(2H)-one.

Synthesis of Oxygen-Containing Heterocycles: Accessing the Isochroman-1-one Core

The isochroman-1-one scaffold, present in many natural products with interesting biological activities, can also be accessed from this compound. This pathway involves the initial conversion of the chloroethyl moiety to a hydroxyethyl group, followed by an intramolecular transesterification.

Step 1: Synthesis of the Precursor, Methyl 2-(2-hydroxyethyl)benzoate

The hydrolysis of the alkyl chloride to the corresponding alcohol is the key transformation in this step. This can be achieved under various conditions, often involving a nucleophilic source of hydroxide. A patent describes a method starting from 2-vinyl benzoic acid methyl ester, which is then hydroxylated.[4] A more direct approach from the chloroethyl compound would involve nucleophilic substitution.

Experimental Protocol: Synthesis of Methyl 2-(2-hydroxyethyl)benzoate

-

Hydrolysis: Dissolve this compound (1.0 eq) in a mixture of a water-miscible solvent like acetone or THF and water. Add a base such as sodium hydroxide or potassium carbonate (1.2 eq).

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Work-up and Purification: After completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent. Dry the organic layer and concentrate it. The crude Methyl 2-(2-hydroxyethyl)benzoate can be purified by column chromatography.

Step 2: Intramolecular Cyclization to Isochroman-1-one

The final step is the intramolecular transesterification of Methyl 2-(2-hydroxyethyl)benzoate. This lactonization reaction is typically acid or base-catalyzed and involves the nucleophilic attack of the hydroxyl group on the ester carbonyl, leading to the formation of the six-membered lactone ring and the elimination of methanol.

Experimental Protocol: Synthesis of Isochroman-1-one

-

Reaction Conditions: Dissolve Methyl 2-(2-hydroxyethyl)benzoate (1.0 eq) in a suitable solvent. For acid-catalyzed cyclization, a solvent like toluene with a catalytic amount of p-toluenesulfonic acid can be used, often with a Dean-Stark trap to remove the methanol byproduct. For base-catalyzed cyclization, a strong, non-nucleophilic base in an aprotic solvent can be employed.

-

Cyclization: Heat the reaction mixture to the appropriate temperature (reflux for acid-catalyzed conditions).

-

Isolation: Once the reaction is complete, cool the mixture and perform an appropriate work-up. For the acid-catalyzed reaction, this may involve washing with a saturated sodium bicarbonate solution. After drying and concentrating the organic phase, the crude isochroman-1-one can be purified by distillation or chromatography.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368", arrowhead=vee];

} Caption: Synthetic route to the isochroman-1-one scaffold.

Mechanistic Insights: Understanding the Ring-Closure

The efficiency of these synthetic routes hinges on the intramolecular nature of the cyclization steps.

Lactamization: Intramolecular Aminolysis

The formation of the 3,4-dihydroisoquinolin-1(2H)-one proceeds via an intramolecular nucleophilic acyl substitution. The primary amine, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the ester. The reaction is entropically favored due to the proximity of the reacting groups. The mechanism can be catalyzed by either acid or base. Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Base catalysis deprotonates the amine, increasing its nucleophilicity.

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Mechanism of lactam formation.

Lactonization: Intramolecular Transesterification

Similarly, the synthesis of isochroman-1-one involves an intramolecular transesterification. The hydroxyl group acts as the nucleophile, attacking the ester carbonyl. This reaction is also typically catalyzed. Acid catalysis protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack. Base catalysis involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide.

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Mechanism of lactone formation.

Conclusion and Future Outlook

This compound has demonstrated its value as a strategic and versatile starting material for the synthesis of important nitrogen and oxygen-containing heterocycles. The straightforward, two-step synthetic pathways to 3,4-dihydroisoquinolin-1(2H)-ones and isochroman-1-ones, involving simple nucleophilic substitution followed by robust intramolecular cyclization, offer an efficient and modular approach for accessing these valuable scaffolds. The principles outlined in this guide can be extended to the synthesis of a wider array of substituted heterocyclic derivatives by employing substituted starting materials or by further functionalization of the resulting heterocyclic products. This opens up avenues for the development of novel compounds with potential applications in drug discovery and materials science. Further research into catalytic and asymmetric variations of these cyclization reactions will undoubtedly enhance the utility of this valuable building block.

References

-

Mancilla, T., et al. (2007). General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine. PubMed. Available at: [Link]

-

Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. (2020). ResearchGate. Available at: [Link]

-

Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. (2018). ResearchGate. Available at: [Link]

-

3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

-

Intramolecular Nucleophilic Aminolysis of Aliphatic Esters. Cyclization of Methyl 2-Aminomethylbenzoate to Phthalimidine. ElectronicsAndBooks. Available at: [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). National Institutes of Health. Available at: [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). RSC Publishing. Available at: [Link]

-

methyl 2-(2-hydroxyethyl)benzoate. LookChem. Available at: [Link]

- Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester. Google Patents.

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Available at: [Link]

-

Preparation of Methyl Benzoate. University of Missouri-St. Louis. Available at: [Link]

-

Synthesis of isochromans. Organic Chemistry Portal. Available at: [Link]

-

Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. (2018). ResearchGate. Available at: [Link]

-

Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Semantic Scholar. Available at: [Link]

- Preparation method of methyl benzoate compound. Google Patents.

-

Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]

-

A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. (2000). ResearchGate. Available at: [Link]

-

Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. (2004). ResearchGate. Available at: [Link]

-

This compound. Pharmaffiliates. Available at: [Link]

-

3-Hydroxy-3-methylisochroman-1-one–2-(carboxymethyl)benzoic acid (1/1). (2018). ResearchGate. Available at: [Link]

-

Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. (2023). RSC Publishing. Available at: [Link]

-

Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization. (2023). ResearchGate. Available at: [Link]

-

esterification of benzoic acid to methyl benzoate. University of California, Los Angeles. Available at: [Link]

-

Transesterification. University of California, Los Angeles. Available at: [Link]

- Process for producing menthyl benzoate. Google Patents.

-

Methyl Benzoate : Organic Synthesis Fischer Esterification. (2021). YouTube. Available at: [Link]

Sources

- 1. scielo.org.mx [scielo.org.mx]

- 2. General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. CN102850221A - Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester - Google Patents [patents.google.com]

Physical and chemical properties of "Methyl 2-(2-chloroethyl)benzoate"

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(2-chloroethyl)benzoate

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound with significant potential as a versatile intermediate in synthetic chemistry. With the CAS Number 65787-71-5, this molecule incorporates a methyl ester and a reactive chloroethyl group on a benzene ring, making it a valuable building block for researchers, particularly in the fields of medicinal chemistry and drug development. This document details the compound's known physical and chemical properties, predicted spectroscopic profile, a plausible synthetic protocol, key reactive characteristics, and safety considerations. The insights provided are intended to equip researchers and scientists with the foundational knowledge required to effectively utilize this compound in complex synthetic applications.

Compound Identification and Core Properties

This compound is an aromatic carboxylic acid ester. Its structure is characterized by a methyl benzoate core with a 2-chloroethyl substituent at the ortho position of the benzene ring. This unique arrangement of functional groups—an electrophilic ester carbonyl, a nucleophilically susceptible alkyl chloride, and an aromatic scaffold—underpins its utility in organic synthesis.

The table below summarizes the primary identifiers and fundamental properties of this compound. It is important to note that while some experimental data is available, other properties are based on computational predictions due to the compound's status as a specialized research chemical.

| Property | Value | Source(s) |

| CAS Number | 65787-71-5 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1][2] |

| Molecular Weight | 198.65 g/mol | [1][2] |

| Synonyms | Benzoic acid, 2-(2-chloroethyl)-, methyl ester; methyl 2-chloromethylmethylbenzoate | [1][2] |

| Appearance | Data not available; likely a liquid or oil at room temperature. | [1] |

| Predicted LogP | 2.25 | [2][3] |

| Storage | 2-8°C, Refrigerator | [1] |

Molecular Structure and Spectroscopic Profile

Caption: Structure of this compound with key protons labeled.

2.1 ¹H NMR Spectroscopy (Predicted) The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and methyl protons:

-

Aromatic Protons (δ 7.2-8.0 ppm): Four protons on the benzene ring would appear as a complex multiplet pattern typical of an ortho-disubstituted system.

-

Methyl Protons (-OCH₃, δ ~3.9 ppm): A sharp singlet integrating to three protons.

-

Methylene Protons (-CH₂CH₂Cl, δ ~3.2-3.8 ppm): Two signals, each integrating to two protons. These would appear as two triplets due to coupling with each other. The methylene group attached to the chlorine (H_b) would be further downfield than the one attached to the aromatic ring (H_a).

2.2 Infrared (IR) Spectroscopy (Predicted) The IR spectrum provides confirmation of the key functional groups:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

-

C-O Stretch (Ester): A strong band in the 1250-1300 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹.[4]

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

2.3 Mass Spectrometry (MS) (Predicted) Electron Ionization Mass Spectrometry (EI-MS) would be expected to show:

-

Molecular Ion (M⁺): A peak at m/z 198, accompanied by an M+2 peak at m/z 200 with approximately one-third the intensity, which is the characteristic isotopic signature of a chlorine atom.

-

Key Fragmentation Patterns: Common fragmentation would include the loss of the methoxy group ([M-31]⁺), loss of the entire ester group, and cleavage of the chloroethyl side chain.

Synthesis and Purification

While multiple synthetic routes are conceivable, a robust and straightforward approach involves the esterification of the corresponding carboxylic acid. This method is reliable and utilizes common laboratory reagents.

Caption: Proposed workflow for the synthesis of this compound.

3.1 Proposed Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 2-(2-chloroethyl)benzoic acid.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-chloroethyl)benzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (e.g., 20-30 eq) to serve as both the reactant and the solvent. This large excess is a key principle of Fischer esterification, driving the reaction equilibrium towards the product side.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 eq) to the stirring mixture. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.

-